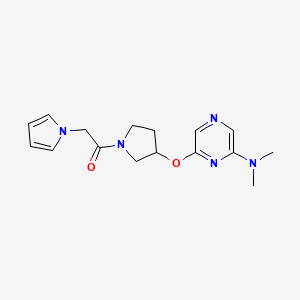
1-(3-Chloro-2-methylphenyl)-4-(2,4,5-trimethylbenzenesulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-2-methylphenyl)-4-(2,4,5-trimethylbenzenesulfonyl)piperazine, also known as TCB-2, is a chemical compound that belongs to the class of piperazine derivatives. It was first synthesized in the early 2000s and has gained attention in the scientific community due to its potential applications in research.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-methylphenyl)-4-(2,4,5-trimethylbenzenesulfonyl)piperazine involves its binding to the serotonin 5-HT2A receptor, which leads to the activation of downstream signaling pathways. This results in the modulation of neurotransmitter release and neuronal activity, which can lead to changes in behavior and cognition. This compound has been found to have a high affinity for the 5-HT2A receptor, making it a useful tool for studying the role of this receptor in various physiological and pathological conditions.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, including changes in neurotransmitter release, neuronal activity, and gene expression. It has been found to induce hallucinations and altered states of consciousness in animal models, which is believed to be due to its activation of the 5-HT2A receptor. This compound has also been shown to have potential therapeutic effects in the treatment of depression, anxiety, and other psychiatric disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(3-Chloro-2-methylphenyl)-4-(2,4,5-trimethylbenzenesulfonyl)piperazine for lab experiments is its high potency and selectivity for the 5-HT2A receptor. This allows researchers to study the effects of serotonin agonists on specific neuronal pathways and behaviors. However, this compound has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle the compound safely.
Future Directions
There are several future directions for research on 1-(3-Chloro-2-methylphenyl)-4-(2,4,5-trimethylbenzenesulfonyl)piperazine and related compounds. One area of interest is the development of new serotonin agonists with improved therapeutic potential for the treatment of psychiatric disorders. Another direction is the study of the role of the 5-HT2A receptor in various physiological and pathological conditions, such as addiction, neurodegeneration, and inflammation. Additionally, there is a need for further research on the safety and toxicity of this compound and related compounds, particularly in the context of human use.
Synthesis Methods
The synthesis of 1-(3-Chloro-2-methylphenyl)-4-(2,4,5-trimethylbenzenesulfonyl)piperazine involves several steps, starting with the reaction between 3-chloro-2-methylphenylamine and 2,4,5-trimethylbenzenesulfonyl chloride to form the intermediate compound. This is then reacted with piperazine to yield the final product, this compound. The synthesis method has been optimized to improve the yield and purity of the compound.
Scientific Research Applications
1-(3-Chloro-2-methylphenyl)-4-(2,4,5-trimethylbenzenesulfonyl)piperazine has been used in various scientific research studies, particularly in the field of neuroscience. It has been found to be a potent agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This compound has been used to study the effects of serotonin agonists on brain function and behavior, as well as the potential therapeutic applications of these compounds in the treatment of psychiatric disorders.
properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-4-(2,4,5-trimethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O2S/c1-14-12-16(3)20(13-15(14)2)26(24,25)23-10-8-22(9-11-23)19-7-5-6-18(21)17(19)4/h5-7,12-13H,8-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNFRVFUECKYRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~4~-(4-ethoxyphenyl)-N~6~-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2893359.png)

![1-(2-chloro-6-fluorobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2893362.png)
![3-(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one](/img/structure/B2893363.png)






![[1-(1,3-Benzodioxol-5-ylamino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2893377.png)
![Ethyl 5-({4-[(dimethylamino)sulfonyl]benzoyl}oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2893378.png)

